molecular formula C9H11ClF3N3 B2837785 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride CAS No. 2126178-91-2

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride

Cat. No.: B2837785
CAS No.: 2126178-91-2
M. Wt: 253.65
InChI Key: HBAXNBAMZPDCCF-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a trifluoromethyl group attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with a trifluoromethylating agent under controlled conditions. Subsequent introduction of the pyrrolidine moiety can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. Continuous flow chemistry and other advanced techniques can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for further research and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of various chemicals, including agrochemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to biological activity. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 2-(Pyrrolidin-3-yl)pyrimidine: Similar structure but lacks the trifluoromethyl group.

  • 4-(Trifluoromethyl)pyrimidine: Similar structure but lacks the pyrrolidine moiety.

  • 2-(Pyrrolidin-3-yl)-4-methylpyrimidine: Similar structure but with a methyl group instead of trifluoromethyl.

Uniqueness: 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride stands out due to the presence of both the pyrrolidine ring and the trifluoromethyl group, which together contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

2-pyrrolidin-3-yl-4-(trifluoromethyl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3.ClH/c10-9(11,12)7-2-4-14-8(15-7)6-1-3-13-5-6;/h2,4,6,13H,1,3,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAXNBAMZPDCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=CC(=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126178-91-2
Record name 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride
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